1-Allyl-5-amino-2-methoxybenzene
Description
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
4-methoxy-3-prop-2-enylaniline |
InChI |
InChI=1S/C10H13NO/c1-3-4-8-7-9(11)5-6-10(8)12-2/h3,5-7H,1,4,11H2,2H3 |
InChI Key |
CEINZFXNSPHGEE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N)CC=C |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
1-Allyl-5-amino-2-methoxybenzene has been investigated for its potential therapeutic properties. Its derivatives are being explored for various pharmacological activities, including:
- Antitumor Activity : Research indicates that compounds with similar structures exhibit significant antitumor effects. For instance, studies on allyl derivatives have shown their ability to reduce cell proliferation and induce apoptosis in cancer cells, such as those from breast and lung cancers .
- Mechanisms of Action : The mechanisms through which these compounds exert their effects often involve the modulation of signaling pathways related to cell survival and apoptosis. For example, the inhibition of the Wnt/β-catenin pathway has been noted in several studies as a crucial mechanism for reducing tumor growth and metastasis .
Case Study: Anticancer Properties
A study focused on a derivative of 1-Allyl-5-amino-2-methoxybenzene demonstrated its efficacy in inhibiting the migration and invasion of breast cancer cells. The compound was found to downregulate key proteins involved in cell motility, leading to decreased metastatic potential .
Agrochemical Applications
The compound also shows promise in agrochemical formulations. Its derivatives are being studied for their potential use as:
- Herbicides : The structural properties of 1-Allyl-5-amino-2-methoxybenzene allow it to interact with plant growth regulators, potentially leading to selective herbicidal activity against broadleaf weeds while sparing grasses .
Materials Science Applications
In materials science, 1-Allyl-5-amino-2-methoxybenzene is being explored for its utility in synthesizing novel materials with desirable properties:
- Polymer Chemistry : The compound can serve as a monomer or additive in polymer synthesis, enhancing the thermal and mechanical properties of the resulting materials. Its allylic group is particularly valuable for cross-linking reactions, which can improve material durability .
Table 1: Summary of Pharmacological Activities
Table 2: Mechanisms of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table compares 1-Allyl-5-amino-2-methoxybenzene with key analogs based on substituent positions, molecular properties, and applications:
Key Observations
Electron-donating groups (e.g., -OCH₃, -NH₂) enhance resonance stabilization, affecting solubility and reactivity. For instance, 1-Methoxy-2-amino-4-β-hydroxyethylaminobenzene’s hydroxyethyl group improves water solubility in hair dye formulations .
Applications: Hair dye analogs (e.g., 2-amino-5-methylphenol) prioritize stability under oxidative conditions, whereas diazocompounds (e.g., 1-amino-2-methoxy-4-benzoylamino benzene) focus on photochemical reactivity .
Synthetic Challenges :
- Allyl-substituted compounds often require specialized catalysts (e.g., palladium for cross-coupling) compared to methyl or hydroxyethyl analogs, which are synthesized via simpler alkylation or etherification .
Preparation Methods
Nitration of 2-Methoxy-5-allylbenzene
The nitration of 2-methoxy-5-allylbenzene introduces a nitro group at position 5, which is subsequently reduced to an amino group.
Procedure :
-
Step 1 : Nitration with a mixture of nitric acid and acetic anhydride at 0–5°C yields 2-methoxy-5-nitro-1-allylbenzene.
-
Step 2 : Catalytic hydrogenation (H₂, Pd/C, ethanol, 25°C) reduces the nitro group to an amine.
Data Table :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | HNO₃/Ac₂O, 0–5°C | 78% | 92% |
| 2 | H₂/Pd/C, EtOH | 95% | 98% |
Advantages :
Limitations :
Direct Allylation of 5-Amino-2-methoxybenzene
Friedel-Crafts Alkylation
Allylation via Friedel-Crafts employs allyl bromide and a Lewis acid catalyst.
Procedure :
Data Table :
| Catalyst | Solvent | Time (h) | Yield |
|---|---|---|---|
| AlCl₃ | CH₂Cl₂ | 12 | 65% |
| FeCl₃ | Toluene | 24 | 45% |
Advantages :
-
Simple setup with readily available reagents.
Limitations :
Palladium-Catalyzed Coupling
A Heck-type coupling introduces the allyl group under milder conditions.
Procedure :
Data Table :
| Catalyst System | Solvent | Temp (°C) | Yield |
|---|---|---|---|
| Pd(OAc)₂/PPh₃ | DMF | 80 | 82% |
| PdCl₂(dppf)/Et₃N | THF | 60 | 75% |
Advantages :
Limitations :
Reductive Amination of 1-Allyl-5-nitro-2-methoxybenzene
Iron-Mediated Reduction
The nitro group in 1-allyl-5-nitro-2-methoxybenzene is reduced using iron powder in acidic conditions.
Procedure :
Data Table :
| Reducing Agent | Solvent | Time (h) | Yield |
|---|---|---|---|
| Fe/HCl | EtOH/HCl | 4 | 88% |
| SnCl₂/HCl | EtOH | 2 | 92% |
Advantages :
Limitations :
Protecting Group Strategies
Amino Group Protection
To prevent undesired reactions during allylation, the amino group is protected as an acetanilide.
Procedure :
-
Protection : 5-Amino-2-methoxybenzene acetylated with acetic anhydride (pyridine, 0°C).
-
Allylation : Friedel-Crafts alkylation (allyl bromide, AlCl₃).
Data Table :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Protection | Ac₂O, pyridine, 0°C | 95% |
| Allylation | Allyl Br, AlCl₃, CH₂Cl₂ | 70% |
| Deprotection | NaOH/EtOH, reflux | 90% |
Advantages :
Limitations :
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 1-Allyl-5-amino-2-methoxybenzene, and how can purity be optimized during synthesis?
- Methodological Answer : Synthesis of allyl-substituted methoxybenzene derivatives typically involves functionalization of a benzene precursor. For example, iodination of a trimethoxybenzene derivative followed by metallation (e.g., using Grignard reagents) and allylation (via allyl halides or allyl boronic acids) is a common strategy . Purification steps such as column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) are critical to achieve >95% purity. Monitoring by TLC and HPLC-UV (C18 column, methanol/water mobile phase) ensures intermediate and final product integrity .
Q. How can researchers characterize the structural and electronic properties of 1-Allyl-5-amino-2-methoxybenzene?
- Methodological Answer : Use a combination of H/C NMR (in CDCl₃ or DMSO-d₆) to confirm allyl and methoxy group positions. IR spectroscopy can identify amine (-NH₂) and methoxy (-OCH₃) functional groups. High-resolution mass spectrometry (HRMS, ESI+ mode) validates molecular weight. Computational methods (DFT calculations, B3LYP/6-31G* basis set) can predict electronic properties like HOMO-LUMO gaps, aiding in reactivity studies .
Q. What are the stability considerations for 1-Allyl-5-amino-2-methoxybenzene under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by storing the compound in buffers (pH 3–9) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV at weekly intervals. The compound is likely prone to oxidation (e.g., methoxy or allyl groups) under acidic or high-temperature conditions. Antioxidants like BHT (0.1% w/v) or inert atmospheres (N₂) can mitigate decomposition .
Advanced Research Questions
Q. How can researchers design derivatives of 1-Allyl-5-amino-2-methoxybenzene for enhanced bioactivity, and what functionalization strategies are most effective?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 5-position to modulate electron density and improve receptor binding. For pharmacological applications, consider coupling the amine group with acyl chlorides or sulfonating agents to generate amide/sulfonamide derivatives. Use Pd-catalyzed cross-coupling (Suzuki or Heck reactions) for allyl group diversification .
Q. What methodologies are suitable for studying the structure-activity relationship (SAR) of 1-Allyl-5-amino-2-methoxybenzene in dopamine or serotonin receptor binding?
- Methodological Answer : Radioligand binding assays (e.g., H-spiperone for D2 receptors) using HEK-293 cells transfected with human receptors. Competitive inhibition experiments (IC₅₀ determination) paired with molecular docking (AutoDock Vina) can identify key interactions (e.g., hydrogen bonding with Ser193 in D2 receptors). Compare results with structurally related compounds like 4-amino-5-chloro-2-methoxybenzoic acid derivatives .
Q. How can computational modeling predict the reactivity of 1-Allyl-5-amino-2-methoxybenzene in electrophilic substitution reactions?
- Methodological Answer : Perform DFT calculations (Gaussian 16, M06-2X/6-311++G**) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites. Transition state analysis for allyl group migration or methoxy-directed substitutions (e.g., nitration) can guide experimental design. Solvent effects (PCM model for toluene or DMSO) should be included for accuracy .
Q. What strategies resolve contradictions in reported biological activity data for allyl-substituted methoxybenzene analogs?
- Methodological Answer : Conduct meta-analyses of published IC₅₀ values, accounting for variables like assay type (cell-free vs. cell-based), purity (>95% required), and solvent (DMSO concentration <1%). Reproduce key studies under standardized conditions. Use statistical tools (ANOVA, Tukey’s HSD) to identify outliers and validate reproducibility .
Q. How can multi-step synthesis routes incorporate 1-Allyl-5-amino-2-methoxybenzene into complex heterocyclic systems for material science applications?
- Methodological Answer : Utilize the allyl group as a dienophile in Diels-Alder reactions to form six-membered rings. For example, react with maleic anhydride to generate bicyclic adducts. Alternatively, cyclize the amine with carbonyl compounds (e.g., ketones) under acid catalysis to form quinoline or indole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
